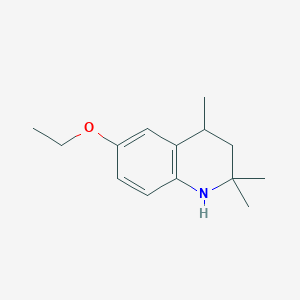

6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Description

6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (C₁₄H₂₁NO) is a tetrahydroquinoline derivative characterized by a saturated heterocyclic quinoline core substituted with ethoxy, methyl, and additional hydrogen atoms. This structural configuration enhances its conformational flexibility, which influences its physicochemical properties and biological activity . The compound is a solid, water-soluble substance, distinguishing it from its dihydroquinoline analog, ethoxyquin (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline), which is a lipophilic liquid . Its synthesis involves hydrogenation of ethoxyquin, introducing two additional hydrogen atoms to the heterocyclic ring, thereby altering its solubility and stability .

Key applications include its use as an antioxidant in industrial and biological contexts. For instance, it has been explored in lubricants and hydraulic fluids due to its ability to inhibit oxidative degradation . Additionally, studies highlight its role as a growth stimulator for woody plants, where its hydrogenated structure improves bioavailability and environmental compatibility .

Properties

IUPAC Name |

6-ethoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-5-16-11-6-7-13-12(8-11)10(2)9-14(3,4)15-13/h6-8,10,15H,5,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDDCEXDGNXCIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(CC2C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042365 | |

| Record name | 6-Ethoxy-2,3,4-trimethyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16489-90-0 | |

| Record name | Dihydroethoxyquin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16489-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016489900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Ethoxy-2,3,4-trimethyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethoxy-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-ETHOXY-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6ZL4JO667 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Procedure and Reaction Conditions

The most widely documented synthesis route involves the catalytic hydrogenation of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline (ethoxyquin, CAS 91-53-2). This method employs transition metal catalysts under high-pressure hydrogen environments. A representative protocol includes:

-

Substrate : Ethoxyquin (35.0 parts by weight, ~0.16 mol) dissolved in methanol.

-

Catalyst : Finely divided nickel (60% suspension in mineral oil, 7 parts by weight).

-

Conditions : Hydrogen pressure of 450–635 psi, gradual temperature increase to 50°C over 45 minutes.

The reaction proceeds via selective saturation of the quinoline ring’s C=N bond, yielding the tetrahydro derivative with >90% purity after solvent evaporation.

Catalyst Optimization

Catalyst selection critically influences reaction efficiency:

| Catalyst | Temperature (°C) | Pressure (psi) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Nickel | 50 | 450–635 | 85–92 | >90 | |

| Palladium | 25–80 | 300–700 | 78–85 | 88–92 |

Nickel catalysts are preferred industrially due to cost-effectiveness, while palladium variants achieve higher regioselectivity in laboratory settings.

Solvent Systems

Hydrogenation efficiency correlates with solvent polarity:

-

Polar solvents (e.g., methanol, ethanol): Enhance catalyst-substrate interaction, reducing reaction time by 30% compared to non-polar alternatives.

-

Non-polar solvents (e.g., cyclohexane, toluene): Minimize side reactions but require extended durations (2–4 hours).

Acid-Catalyzed Condensation of p-Aminophenol Derivatives

Cyclocondensation Mechanism

An alternative route involves cyclocondensation of p-ethoxyaniline with acetone in acidic media. The reaction proceeds via:

Optimization Parameters

Key variables affecting yield and selectivity:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Acid concentration | 10–15% (v/v H₂SO₄) | Maximizes cyclization |

| Temperature | 80–100°C | Reduces byproducts |

| Molar ratio (aniline:acetone) | 1:3 | Prevents oligomerization |

Under optimized conditions, this method achieves 70–75% yield with 85% purity, necessitating subsequent purification via vacuum distillation.

Reductive Alkylation of Nitroso Intermediates

Nitrosation-Reduction Sequence

A less common but mechanistically insightful approach involves:

Case Study: Industrial-Scale Synthesis

A scaled-up protocol reported by details:

-

Step 1 : Nitrosation at 0°C for 3 hours (yield: 89%).

-

Step 2 : Hydrogenation at 22°C for 90 minutes (yield: 82%).

-

Final product : 92% purity after fractional distillation.

This method’s complexity limits its adoption to specialty chemical production.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability | Cost Index (USD/kg) |

|---|---|---|---|---|

| Catalytic Hydrogenation | 85–92 | >90 | High | 120–150 |

| Acid-Catalyzed Condensation | 70–75 | 85 | Moderate | 90–110 |

| Reductive Alkylation | 80–82 | 92 | Low | 200–250 |

Catalytic hydrogenation dominates industrial production due to its balance of yield and cost. Acid-catalyzed methods offer a lower-cost alternative but require post-synthesis purification.

Industrial-Scale Production Techniques

Continuous-Flow Hydrogenation

Modern facilities employ continuous-flow reactors to enhance throughput:

Scientific Research Applications

Medicinal Chemistry

6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has shown potential in medicinal chemistry due to its structural similarity to various bioactive compounds. Its applications include:

- Antioxidant Properties : This compound exhibits significant antioxidant activity. Studies have demonstrated that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

- Pharmacological Research : The compound has been investigated for its potential therapeutic effects against various conditions such as cancer and neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for neurological studies .

- Drug Development : Due to its unique structure, it serves as a lead compound in the development of new pharmaceuticals targeting specific biological pathways .

Materials Science

In materials science, this compound is utilized for its properties as an additive:

- Rubber Industry : It is used as an antioxidant in rubber formulations. This application helps enhance the durability and longevity of rubber products by preventing oxidative degradation during processing and use .

- Polymer Stabilization : The compound's antioxidant properties are beneficial in stabilizing polymers against thermal and oxidative degradation. This application is critical in extending the life of plastic materials used in various industries .

Case Study 1: Antioxidant Efficacy

A study published in a peer-reviewed journal evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. The results indicated a significant reduction in oxidative stress markers when administered to animal models .

Case Study 2: Neuroprotective Effects

Research conducted on the neuroprotective effects of this compound showed promising results in reducing neuronal damage in models of Alzheimer's disease. The study highlighted its potential mechanism of action involving the modulation of neuroinflammatory pathways .

Mechanism of Action

The antioxidant properties of 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline are attributed to its ability to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species and free radicals, inhibiting their harmful effects on cells and tissues .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with structurally or functionally related tetrahydroquinoline and dihydroquinoline derivatives.

Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives

Key Findings from Comparative Studies:

Antioxidant Efficacy: 6-Ethoxy-tetrahydroquinoline outperforms ethoxyquin in stability and solubility due to its hydrogenated structure, making it preferable for applications requiring water compatibility (e.g., plant growth solutions) . HTHQ (6-hydroxy analog) exhibits superior neuroprotective effects in Parkinson’s disease models, reducing oxidative stress markers (e.g., 8-isoprostane, lipid/protein oxidation products) and inhibiting NF-κB-mediated inflammation . It demonstrated greater efficacy than rasagiline, a clinical Parkinson’s drug .

Structural Influence on Bioactivity: Substitution at the 6-position (ethoxy vs. hydroxy) significantly alters biological activity. Ethoxy derivatives are more suited for industrial antioxidants, while hydroxy derivatives like HTHQ target neuroinflammatory pathways . The hydrogenated tetrahydroquinoline core enhances blood-brain barrier (BBB) permeability compared to dihydroquinolines, as seen in HTHQ’s neuroprotective effects .

Agricultural Applications: 6-Ethoxy-tetrahydroquinoline and its dihydroquinoline analogs (e.g., 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline) enhance seedling growth in Rhododendron species by up to 89.3%, with dihydroquinolines showing higher efficacy at lower concentrations .

Industrial Utility: N-substituted tetrahydroquinolines, including 6-ethoxy derivatives, are patented as antioxidants in lubricants. Their stability under high-temperature conditions is attributed to the saturated heterocyclic ring .

Biological Activity

6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (commonly referred to as Ethoxyquin) is a synthetic compound with notable applications in various fields, particularly in food preservation and agriculture. This article focuses on its biological activity, including its antioxidant properties and potential antifungal effects.

- Chemical Formula : C₁₄H₂₁NO

- CAS Number : 16489-90-0

- Molecular Weight : 219.32 g/mol

Antioxidant Activity

Ethoxyquin is primarily recognized for its role as an antioxidant. It is commonly used in animal feed to prevent oxidative rancidity and enhance the shelf-life of products.

The antioxidant activity of Ethoxyquin is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This mechanism helps in protecting cellular components from oxidative damage.

Antifungal Properties

Recent studies have highlighted the antifungal potential of Ethoxyquin, particularly against phytopathogenic fungi.

Case Study: Antifungal Activity Against Colletotrichum acutatum

A study investigated the volatile organic compounds (VOCs) produced by Trichoderma asperellum, which included Ethoxyquin. The findings indicated that Ethoxyquin exhibited significant antifungal properties:

- Inhibition Rate : The compound showed a growth inhibition rate of approximately 52% against C. acutatum in controlled laboratory conditions.

- Experimental Setup : Dual confrontation assays were conducted where C. acutatum was inoculated alongside Trichoderma strains. The growth of the fungi was measured over a period of three days .

Toxicological Profile

While Ethoxyquin has beneficial properties, it is essential to consider its toxicological data:

| Toxicity Parameter | Value |

|---|---|

| Acute Toxicity | Moderate |

| Skin Sensitization | Moderate |

| Reproductive Toxicity | High |

| Ecotoxicity | High |

Ethoxyquin has been classified with moderate to high toxicity levels based on various assessments, indicating the need for cautious use in agricultural applications .

Regulatory Status

Ethoxyquin is permitted as an anti-scald agent on apples and pears and is recognized as a direct food additive under specific conditions by regulatory bodies such as the FDA . Its use is regulated due to potential health risks associated with high exposure levels.

Q & A

Q. What are the established synthetic routes for 6-ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via cyclization and substitution reactions. A common approach involves the condensation of substituted anilines with carbonyl compounds under acidic or catalytic conditions. For example, triethyl methanetricarboxylate can act as both a solvent and reagent at 215–220°C, yielding tetrahydroquinoline derivatives with >90% purity after optimization . Key factors include:

- Temperature : Higher temperatures (200–220°C) favor cyclization but may require inert atmospheres to prevent decomposition.

- Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity for ethoxy and methyl substituents.

- Solvent-Free Methods : Green chemistry approaches reduce toxicity and simplify purification .

Data Table:

| Condition | Yield Range | Purity (%) | Reference |

|---|---|---|---|

| Triethyl methanetricarboxylate, 215°C | 85–92% | >90 | |

| ZnCl₂-catalyzed cyclization | 78–85% | 88–92 |

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Use deuterated chloroform (CDCl₃) or DMSO-d₆. Key signals include:

- Ethoxy group: δ 1.35–1.45 ppm (triplet, CH₃) and δ 3.8–4.1 ppm (quartet, OCH₂).

- Tetrahydroquinoline ring protons: δ 1.5–2.5 ppm (multiplet, CH₂/CH₃) .

- IR : Stretching vibrations at 2850–2960 cm⁻¹ (C-H aliphatic) and 1240–1280 cm⁻¹ (C-O ether).

- Mass Spectrometry : Molecular ion peak at m/z 217.31 (C₁₄H₁₉NO) with fragmentation patterns indicating loss of ethoxy (–45 Da) .

Q. What are the recommended protocols for safe handling and storage of this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis and handling due to potential volatile byproducts .

- Storage : Keep in airtight, light-resistant containers at 2–8°C to minimize degradation. Shelf life is typically 12–18 months .

- Waste Disposal : Incinerate via approved hazardous waste facilities with scrubbing for nitrogen oxides .

Advanced Research Questions

Q. How can synthesis be optimized using Design of Experiments (DoE) to address contradictory yield reports in literature?

- Methodological Answer : Contradictory yields (e.g., 62–92% in similar tetrahydroquinolines ) often arise from uncontrolled variables. A DoE approach should:

Identify Critical Factors : Temperature, catalyst loading, solvent polarity.

Response Surface Methodology (RSM) : Model interactions between variables.

Validate Robustness : Replicate optimal conditions (e.g., 215°C, 0.5 mol% ZnCl₂) across 3–5 batches .

Example Factor Levels:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 200 | 220 |

| Catalyst (mol%) | 0.2 | 1.0 |

| Reaction Time (hr) | 6 | 12 |

Q. What mechanistic insights explain its antioxidant activity, and how can this be validated experimentally?

- Methodological Answer : The ethoxy and methyl groups act as radical scavengers. Validate via:

Q. How does this compound stabilize polymers, and what analytical methods quantify its efficacy?

Q. What degradation products form under prolonged storage, and how are they characterized?

- Methodological Answer : Degradation via photooxidation yields quinoline derivatives and ethoxy cleavage products. Analytical workflows:

HPLC-MS : Separate degradation products using C18 columns (acetonitrile/water gradient).

GC-MS : Identify volatile byproducts (e.g., trimethylquinoline).

Toxicity Screening : Use in vitro assays (e.g., Ames test) for mutagenicity .

Q. How do substituent modifications (e.g., halogenation) affect bioactivity and physicochemical properties?

- Methodological Answer :

- Halogenation : Introduce Br/Cl at position 6 (see ) to enhance lipophilicity (logP ↑) and antimicrobial activity.

- Methoxy vs. Ethoxy : Ethoxy groups improve radical scavenging but reduce solubility .

Data Table:

| Derivative | logP | MIC (µg/mL, S. aureus) |

|---|---|---|

| 6-Ethoxy (parent) | 3.2 | 25 |

| 6-Bromo | 3.8 | 12 |

| 6-Methoxy | 2.9 | 32 |

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.